Benzoic acid, 4-methoxy-, 4-propylphenyl ester
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Overview
Description
4-Propylphenyl p-anisate, also known as p-Methoxybenzoic acid p-propylphenyl ester, is an organic compound with the molecular formula C17H18O3. It is a derivative of benzoic acid and is characterized by the presence of a propyl group and a methoxy group attached to the phenyl rings. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propylphenyl p-anisate can be synthesized through esterification reactions involving p-methoxybenzoic acid and 4-propylphenol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of 4-Propylphenyl p-anisate may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Propylphenyl p-anisate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Propylphenyl p-anisate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and as an additive in polymer formulations.
Mechanism of Action
The mechanism of action of 4-Propylphenyl p-anisate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleating agent, influencing the crystallization behavior of polymers. It may also interact with enzymes or receptors in biological systems, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Propylphenyl benzoate
- 4-Propylphenyl acetate
- 4-Propylphenyl butyrate
Comparison
4-Propylphenyl p-anisate is unique due to the presence of both a propyl group and a methoxy group on the phenyl rings, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
CAS No. |
50649-28-0 |
---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
(4-propylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-3-4-13-5-9-16(10-6-13)20-17(18)14-7-11-15(19-2)12-8-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
YQNHZOBOLKKSLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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